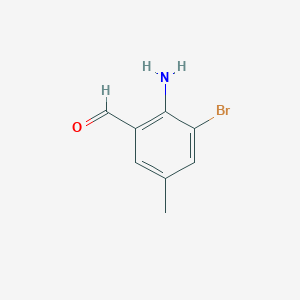

2-Amino-3-bromo-5-methylbenzaldehyde

説明

Overview of Substituted ortho-Aminobenzaldehyde Derivatives in Synthetic Chemistry

Substituted ortho-aminobenzaldehyde derivatives are a cornerstone in synthetic organic chemistry, primarily due to their utility in constructing heterocyclic systems. The parent compound, 2-aminobenzaldehyde (B1207257), is well-known for its role in the Friedländer synthesis, a classic method for preparing quinolines. wikipedia.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. The versatility of this synthesis allows for the creation of a diverse library of substituted quinolines, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Like the parent compound, substituted derivatives are prone to self-condensation reactions but are invaluable as precursors. wikipedia.org The strategic placement of various substituents on the aromatic ring significantly influences the reactivity and properties of both the starting material and the final product. A prominent example from this class is 2-amino-3,5-dibromobenzaldehyde (B195418), a closely related structure. This compound is a crucial intermediate in the industrial synthesis of the mucolytic drug Ambroxol. google.comgoogle.com The synthesis of Ambroxol typically involves the condensation of 2-amino-3,5-dibromobenzaldehyde with a substituted cyclohexanol (B46403) derivative, followed by reduction. google.comgoogle.com This widespread application underscores the industrial and pharmaceutical importance of halogenated ortho-aminobenzaldehyde derivatives as key synthetic intermediates. The development of efficient and environmentally conscious methods for synthesizing these derivatives remains an active area of chemical research. google.comsemanticscholar.org

Significance of Functionalized Benzaldehydes as Advanced Building Blocks

Functionalized benzaldehydes are considered advanced building blocks in organic synthesis because of the high reactivity and versatility of the aldehyde group. aablocks.com The carbonyl carbon of the aldehyde is electrophilic, making it an excellent target for a wide variety of nucleophiles. lifechemicals.com This reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecular frameworks. aablocks.comlifechemicals.com

The utility of these compounds extends across numerous synthetic applications. They are key starting materials for producing solvents, dyes, and resins. aablocks.com In the context of advanced synthesis, aldehyde-functionalized molecules are used to prepare more intricate structures such as:

Highly substituted aromatic systems: A reported method demonstrates the use of benzaldehydes to synthesize highly substituted 1-aminonaphthalenes through a process involving olefination and subsequent benzannulation. nih.gov

Functionalized ionic liquids: Benzaldehyde-functionalized precursors can be transformed into ionic liquids bearing carboxyl or benzylic alcohol groups through simple oxidation or reduction reactions. researchgate.net

Constrained cyclic peptides: Aldehyde-functionalized amino acid building blocks can be incorporated into peptide chains and used to induce cyclization, a strategy for creating conformationally constrained peptides with potential therapeutic applications. diva-portal.org

The abundance of commercially available benzaldehydes, combined with the development of novel synthetic methods, allows chemists to access previously unexplored molecular structures. nih.gov This makes functionalized benzaldehydes indispensable tools in drug discovery, medicinal chemistry, and materials science. lifechemicals.com

Research Trajectories for 2-Amino-3-bromo-5-methylbenzaldehyde and Related Chemical Structures

The research trajectory for this compound and related structures is primarily directed by their potential as specialized intermediates in the synthesis of high-value chemicals. A major focus remains their application in the pharmaceutical industry as precursors to active pharmaceutical ingredients (APIs). dataintelo.com The demand for novel therapeutics continually drives the need for unique and functionalized building blocks that can be used to generate diverse libraries of compounds for biological screening. The specific substitution pattern of this compound offers a unique scaffold for creating new chemical entities.

Furthermore, there is growing interest in exploring the applications of such compounds beyond pharmaceuticals, for instance, in agrochemicals and materials science. dataintelo.com The reactive handles on these molecules make them suitable for incorporation into polymers, dyes, or organic electronic materials. The study of how different substitution patterns on the benzaldehyde (B42025) ring affect chemical reactivity and final properties, such as in skin sensitization studies of aromatic aldehydes, represents a more fundamental research direction that could inform the design of safer and more effective chemicals in the future. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-bromo-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPLJBXIOJOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Bromo 5 Methylbenzaldehyde

De Novo Synthesis Routes to the Chemical Compound

De novo synthesis, the construction of a molecule from simple starting materials, offers a versatile approach to complex aromatic compounds like 2-amino-3-bromo-5-methylbenzaldehyde. nih.gov These pathways often involve the sequential introduction and modification of functional groups on a basic aromatic ring.

Synthetic Pathways Initiating from Ortho-Nitrobenzaldehyde Precursors

A common strategy for the synthesis of substituted aminobenzaldehydes involves the reduction of a corresponding nitrobenzaldehyde. google.compatsnap.comgoogle.compatsnap.com Ortho-nitrobenzaldehyde serves as a readily available starting material for this purpose. wikipedia.org The synthesis of the target compound can be conceptualized from a methylated and brominated derivative of o-nitrobenzaldehyde.

The general approach involves the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation, with iron powder in the presence of an acid like acetic acid being a classical and effective method. google.compatsnap.com This method is often preferred in industrial settings due to its cost-effectiveness and efficiency. Other methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.com

Following the reduction of the nitro group, the subsequent challenge lies in the regioselective introduction of the bromine atom at the 3-position. Direct bromination of the resulting 2-amino-5-methylbenzaldehyde (B1611670) is a potential route, which will be discussed in a later section.

A representative reaction scheme starting from a conceptual ortho-nitro precursor is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Nitro-5-methylbenzaldehyde | Fe / CH3COOH or H2, Pd/C | 2-Amino-5-methylbenzaldehyde |

| 2 | 2-Amino-5-methylbenzaldehyde | Brominating Agent (e.g., NBS) | This compound |

This table presents a generalized pathway. Specific conditions and yields would need to be optimized for this particular substrate.

Synthesis via Functional Group Interconversions of Aromatic Precursors

Functional group interconversions on a pre-existing aromatic scaffold provide an alternative and often more direct route to the target molecule. These methods rely on the selective modification of functional groups without altering the core structure.

However, in a hypothetical scenario where a suitable precursor such as 3-bromo-5-methyl-2-oxobenzaldehyde was available, reductive amination with ammonia (B1221849) could theoretically yield the desired product. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing the imine in the presence of the aldehyde. harvard.edumasterorganicchemistry.com

| Reactant | Amine Source | Reducing Agent | Product |

| Ketone/Aldehyde | Primary or Secondary Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Substituted Amine |

This table illustrates the general principle of reductive amination.

A highly effective and widely used method for the preparation of aldehydes is the selective oxidation of the corresponding primary benzyl (B1604629) alcohols. orgsyn.orgresearchgate.net This approach is particularly advantageous when dealing with sensitive functional groups, such as the amino group in the target molecule's precursor.

Several catalytic systems have been developed for the chemoselective oxidation of benzyl alcohols. A notable example is the use of a copper(I) iodide (CuI) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system. d-nb.infonih.govresearchgate.net This system allows for the aerobic oxidation of a broad range of benzyl alcohols to their corresponding aldehydes in excellent yields under mild reaction conditions. d-nb.inforesearchgate.net

Crucially, this methodology has been successfully applied to the oxidation of substituted 2-aminobenzyl alcohols. For instance, the oxidation of (2-amino-5-methylphenyl)methanol to 2-amino-5-methylbenzaldehyde proceeds smoothly and in high yield using this catalytic system. nih.gov The subsequent step would then be the regioselective bromination of this aldehyde.

| Substrate | Catalyst System | Oxidant | Product |

| Primary Benzyl Alcohol | CuI / TEMPO / DMAP | O2 (air) | Aldehyde |

| 2-Amino-3-bromo-5-methylbenzyl alcohol | CuI / TEMPO / DMAP | O2 (air) | This compound |

DMAP (4-dimethylaminopyridine) is often used as a co-catalyst.

Halogenation Strategies for Regioselective Bromine Incorporation

The final key step in many synthetic routes to this compound is the regioselective introduction of a bromine atom at the 3-position of the aromatic ring. The directing effects of the existing amino and methyl groups play a crucial role in determining the position of bromination.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic aromatic bromination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It is a solid, which makes it easier and safer to handle compared to liquid bromine. masterorganicchemistry.com NBS is particularly effective for the bromination of electron-rich aromatic rings, such as those containing an amino group. nih.gov

The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. In 2-amino-5-methylbenzaldehyde, the positions ortho to the amino group are the 3- and 6-positions, and the position para is occupied by the methyl group. The position ortho to the methyl group is the 6-position, and the para position is occupied by the amino group. The aldehyde group is a meta-director and deactivating. Therefore, the incoming electrophile (bromine) will be directed primarily by the powerful amino group to the positions ortho to it. The 3-position is sterically less hindered than the 6-position (which is between the amino and aldehyde groups). This steric hindrance, combined with the strong directing effect of the amino group, favors the regioselective bromination at the 3-position.

Recent advancements in this area include the use of visible-light photoredox catalysis to activate NBS, which can lead to enhanced reactivity and regioselectivity under mild conditions. nih.gov The use of NBS allows for controlled, mono-bromination, which is essential for the synthesis of the target compound. semanticscholar.orgmdpi.com

| Substrate | Brominating Agent | Conditions | Major Product |

| Electron-rich Aromatic Compound | N-Bromosuccinimide (NBS) | Polar solvent, optional catalyst | Monobrominated Aromatic Compound |

| 2-Amino-5-methylbenzaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile or similar solvent | This compound |

Directed Bromination Protocols

Direct bromination of 2-amino-5-methylbenzaldehyde is challenging due to the powerful ortho-, para-directing effect of the amino group. This would typically lead to bromination at the positions activated by the amine. To achieve the desired 3-bromo substitution pattern, several directed strategies can be employed.

One effective strategy involves the use of a protecting group to modulate the directing effect of the amino group. The amino group can be converted to an acetanilide, which is still an ortho-, para-director but is less activating than a free amino group. This reduced activation can help to prevent polybromination and allow for more controlled monobromination. The acylation of the starting aniline (B41778) can be followed by electrophilic bromination, where the steric bulk of the acetyl group can also influence the regioselectivity of the incoming electrophile, favoring substitution at the less hindered ortho position if other positions are blocked. Following bromination, the acetyl group can be removed by hydrolysis to yield the desired this compound. youtube.comncert.nic.inyoutube.com

Another plausible synthetic route involves starting from a precursor that facilitates the desired substitution pattern. For instance, the synthesis can commence with 2-amino-3-bromo-5-methylbenzoic acid, which is a commercially available starting material. chemimpex.com The carboxylic acid functionality can then be selectively reduced to an aldehyde. This two-step sequence, involving the protection of the amino group followed by the reduction of the carboxylic acid and subsequent deprotection, offers a reliable pathway to the target molecule.

A third approach is to begin with a nitro-substituted precursor, such as 3-bromo-2-nitrobenzaldehyde. The synthesis of this precursor has been described in the literature. researchgate.netgoogle.com The nitro group, being a meta-director, can be used to control the position of other substituents. Once the desired substitution pattern is established, the nitro group can be selectively reduced to an amino group, for instance, using reducing agents like tin(II) chloride or through catalytic hydrogenation, to yield the final product. ncert.nic.in

Optimization and Refinement of Synthetic Protocols

The efficiency and practicality of the synthesis of this compound can be significantly improved through various optimization strategies, including the development of one-pot reactions, enhancement of reaction yields and product purity, and the integration of green chemistry principles.

Maximizing the yield and purity of this compound is crucial for its application in further chemical syntheses. The choice of brominating agent and reaction conditions plays a significant role in achieving high selectivity and minimizing the formation of by-products, such as polybrominated species. The use of N-bromosuccinimide (NBS) in the presence of a catalyst like Amberlyst-15 has been shown to be effective for the regioselective bromination of anilines and phenols, often leading to high yields of the desired monobrominated product. researchgate.net

Purification of the final product is also a critical step. Recrystallization is a common and effective method for obtaining highly pure crystalline products. The choice of solvent for recrystallization is important and should be optimized to ensure good recovery of the pure compound while leaving impurities in the mother liquor.

The following table summarizes various bromination methods for anilines, which could be adapted and optimized for the synthesis of this compound.

| Brominating Agent | Catalyst/Conditions | Substrate Scope | Key Advantages |

| N-Bromosuccinimide (NBS) | Amberlyst-15 | Anilines, Phenols | High regioselectivity, good to excellent yields, short reaction times. researchgate.net |

| Gaseous Bromine | Solid-state reaction | Anilines, Phenols | Solvent-free, high yields and selectivities. rsc.org |

| Ammonium (B1175870) Bromide/Hydrogen Peroxide | Acetic Acid | Anilines, Anisoles | Environmentally safe, economical, catalyst-free. researchgate.net |

| Sodium Bromide/Sodium Persulfate | Copper Sulfate | Anilines | Regioselective, uses readily available reagents. researchgate.net |

The application of green chemistry principles in the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves the use of safer reagents, solvent-free conditions, and catalytic methodologies.

Solvent-free reactions, or solid-state reactions, can significantly reduce the environmental impact of a chemical process by eliminating the use of often hazardous and volatile organic solvents. acgpubs.org The solid-state bromination of anilines using gaseous bromine or solid brominating reagents has been reported to proceed with high yields and selectivities, often superior to reactions conducted in solution. rsc.org Such solvent-free approaches not only reduce waste but can also simplify product isolation.

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, while reducing the amount of waste generated. For the bromination of aromatic compounds, various catalytic systems have been developed. For example, an Fe2O3/zeolite catalyst system has been used for the bromination of non-activated aromatic compounds. rsc.org The development of palladium-catalyzed meta-C–H bromination of aniline derivatives offers a novel approach to access substitution patterns that are not achievable through classical electrophilic substitution. nih.govresearchgate.net While these methods may require further adaptation for the specific substrate, they represent a promising avenue for the development of more sustainable synthetic routes. The use of recyclable catalysts, such as Amberlyst-15, further enhances the green credentials of a synthetic process. researchgate.net

The following table lists some green bromination methods that could be considered for the synthesis of the target compound.

| Green Method | Reagents/Catalyst | Key Principles |

| Solvent-free bromination | Gaseous bromine or solid reagents | Waste reduction, simplified work-up. rsc.org |

| Catalytic bromination | Fe2O3/zeolite, Palladium catalysts | High efficiency, selectivity, milder conditions. rsc.orgnih.govresearchgate.net |

| Use of safer brominating agents | NH4Br/H2O2, NaBr/Na2S2O8 | Reduced toxicity and hazard. researchgate.netresearchgate.net |

Spectroscopic and Structural Elucidation of 2 Amino 3 Bromo 5 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of 2-Amino-3-bromo-5-methylbenzaldehyde is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of structurally similar compounds, the following proton signals are expected:

Aldehydic Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The two aromatic protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct signals. Due to the electronic effects of the amino, bromo, and methyl substituents, these protons will likely resonate in the range of δ 6.5 to 8.0 ppm. The coupling between these adjacent protons would result in doublet signals.

Amino Protons (-NH₂): The protons of the amino group are expected to produce a broad singlet. Its chemical shift can vary over a wide range (typically δ 3.5-5.5 ppm) and is dependent on factors such as solvent and concentration.

Methyl Protons (-CH₃): The methyl group protons will give rise to a singlet in the upfield region of the spectrum, generally around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 6.5 - 8.0 | Doublets |

| Amino H | 3.5 - 5.5 | Broad Singlet |

| Methyl H | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms.

Carbonyl Carbon (-CHO): The aldehydic carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field, typically in the range of δ 190-200 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 110-160 ppm. The chemical shifts are influenced by the attached substituents. The carbon bearing the amino group (C-2) will be shifted upfield, while the carbons attached to the bromine (C-3) and the aldehyde group (C-1) will be shifted downfield. The positions of the methyl-substituted carbon (C-5) and the remaining aromatic carbons can also be predicted based on substituent effects.

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the most upfield region of the spectrum, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 190 - 200 |

| Aromatic C-NH₂ | ~145 - 155 |

| Aromatic C-Br | ~110 - 120 |

| Aromatic C-CHO | ~125 - 135 |

| Aromatic C-CH₃ | ~130 - 140 |

| Other Aromatic C | 115 - 140 |

| Methyl C | 15 - 25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aldehydic C-H stretching appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The methyl C-H stretching will be in the 2850-2960 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected in the range of 1680-1700 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations usually appear in the region of 1450-1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected to be in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aldehydic C-H | C-H Stretch | 2720, 2820 | Weak |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-N | C-N Stretch | 1250 - 1350 | Medium |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. For this compound (C₈H₈BrNO), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of almost equal intensity separated by two mass units.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique can be applied to the analysis of this compound in complex mixtures. For instance, LC-MS can be used to monitor the progress of a chemical reaction where this compound is either a reactant or a product. The retention time from the LC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structural information, enhancing the confidence in the identification of the compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, XRD, particularly single-crystal X-ray diffraction, provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. This data is crucial for understanding the compound's chemical behavior and physical properties.

For instance, the crystal structures of compounds like 3,5-Dibromo-2-hydroxybenzaldehyde and 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde have been elucidated. researchgate.netresearchgate.net In these molecules, the benzene ring is essentially planar. The aldehyde group, the hydroxyl group, and the bromine atoms are generally coplanar with the aromatic ring. researchgate.net A slight twist of the aldehyde group around the C-C bond connecting it to the ring can sometimes be observed. researchgate.net

In the case of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, an intramolecular O-H···O hydrogen bond is observed between the hydroxyl and aldehyde groups, which stabilizes the molecular conformation. researchgate.net A similar intramolecular hydrogen bond involving the amino group (N-H···O) would be expected in this compound, influencing the orientation of the aldehyde and amino substituents.

The table below summarizes crystallographic data for some derivatives, illustrating the typical parameters obtained from single-crystal X-ray diffraction analysis.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net | C₇H₄Br₂O₂ | Monoclinic | P2₁/c | 16.474 | 14.025 | 7.531 | 103.212 |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net | C₁₁H₁₃BrO₂ | Orthorhombic | Pbca | 9.9727 | 12.174 | 18.558 | 90 |

| 2-Bromo-5-hydroxybenzaldehyde researchgate.net | C₇H₅BrO₂ | Orthorhombic | P2₁2₁2₁ | 3.9851 | 16.547 | 11.841 | 90 |

This table is generated based on data from published crystallographic studies of related compounds and is for illustrative purposes.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions dictate the material's macroscopic properties, such as melting point and solubility. For derivatives of this compound, hydrogen bonding and other weaker interactions play a significant role.

In the crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde, molecules are linked by intermolecular O-H···O hydrogen bonds. researchgate.net Furthermore, weak π–π stacking interactions are observed between adjacent aromatic rings, with centroid-to-centroid distances of 3.776 Å and 4.040 Å. researchgate.net These interactions contribute to the formation of a layered packing structure.

For this compound, the presence of the amino group would allow for the formation of N-H···O hydrogen bonds between the amino group of one molecule and the aldehyde oxygen of another. These hydrogen bonds are a common feature in the crystal structures of related amino-benzaldehyde compounds. The bromine and methyl substituents would also influence the crystal packing through van der Waals forces and potentially halogen bonding.

The following table summarizes the types of intermolecular interactions observed in the crystal structures of related benzaldehyde (B42025) derivatives.

| Compound Name | Intermolecular Interaction Type |

| 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net | O-H···O Hydrogen Bonding, π–π Stacking |

| 2-Bromo-5-hydroxybenzaldehyde researchgate.net | O-H···O Hydrogen Bonding |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net | Intramolecular O-H···O Hydrogen Bonding |

This table is based on findings from crystallographic analyses of related molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations could provide a comprehensive understanding of the intrinsic properties of 2-Amino-3-bromo-5-methylbenzaldehyde. However, specific DFT studies focused on this compound are not available in the searched literature.

Quantum Chemical Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would further explore different spatial orientations of the molecule, particularly rotation around single bonds (e.g., the C-C bond connecting the aldehyde group to the benzene (B151609) ring or the C-N bond of the amino group), to identify various stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts. While this analysis is standard, specific optimized geometrical parameters for this compound have not been reported in the reviewed literature.

Electronic Structure and Reactivity Descriptors

The electronic structure dictates the chemical behavior of a molecule. DFT calculations are used to determine various electronic properties and reactivity descriptors that explain a molecule's stability, reactivity, and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net Visualization of the HOMO and LUMO electron density surfaces would show the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. Specific HOMO-LUMO energy values and their energy gap for this compound are not documented in the available scientific papers.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

For this compound, NBO analysis would quantify the stability arising from interactions such as the delocalization of the nitrogen lone pair of the amino group into the antibonding orbitals of the benzene ring or interactions involving the bromine and aldehyde substituents. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. researchgate.net This analysis offers deep insights into the intramolecular interactions governing the molecule's stability, but specific NBO findings for this compound have not been published.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule.

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potentials. For this compound, an MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the nitrogen of the amino group, and positive potential around the hydrogen atoms of the amino group. However, a calculated MEP map for this specific molecule is not available in the literature.

Electrophilicity-Based Charge Transfer Analysis

This analysis investigates the ability of a molecule to accept electrons, a property quantified by the electrophilicity index (ω). This index is calculated from the electronic chemical potential and chemical hardness, which are derived from the HOMO and LUMO energies. researchgate.net It helps in predicting the direction and favorability of charge transfer in a reaction.

Intramolecular charge transfer (ICT) is also a key aspect, describing the movement of electron density from a donor part to an acceptor part within the same molecule upon electronic excitation. researchgate.net For this compound, the amino group would act as an electron donor and the aldehyde group as an electron acceptor, facilitated by the π-system of the benzene ring. A detailed charge transfer analysis would quantify these effects, but such a study for the title compound has not been located.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, coupled with quantum chemical calculations, serves as a powerful tool for the structural elucidation of molecules. By correlating experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra with theoretical frequencies computed via methods like Density Functional Theory (DFT), a detailed assignment of fundamental vibrational modes can be achieved. For this compound, the vibrational modes are influenced by its substituent groups: the amino (-NH2), bromo (-Br), methyl (-CH3), and aldehyde (-CHO) groups attached to the benzene ring.

Theoretical calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are performed on the optimized molecular geometry. core.ac.uk The computed harmonic frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov The potential energy distribution (PED) is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional vibrations. researchgate.net

The characteristic vibrational frequencies for key functional groups in aromatic aldehydes and amines are well-established. core.ac.uk

N-H Vibrations: Primary aromatic amines typically show N-H asymmetric and symmetric stretching vibrations in the 3500–3300 cm⁻¹ range. core.ac.uk

C-H Vibrations: Aromatic C-H stretching vibrations usually appear between 3110–3000 cm⁻¹. core.ac.uknih.gov The aldehyde C-H stretch is also a characteristic band. In-plane C-H bending modes are found in the 1300–1000 cm⁻¹ region. core.ac.uk

C=O Vibration: The carbonyl (C=O) stretching vibration of the aldehyde group is a strong, characteristic band typically observed in the 1700–1600 cm⁻¹ range. nih.gov

C-N and C-Br Vibrations: The C-N stretching vibration for aromatic amines is expected in the 1382-1266 cm⁻¹ region. core.ac.uk The C-Br stretching vibration is typically found at lower wavenumbers.

The following table presents a correlation of expected vibrational modes for this compound based on DFT calculations and experimental data from analogous compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3550 | Stretching of the two N-H bonds in the amino group out of phase. |

| N-H Symmetric Stretch | ~3450 | Stretching of the two N-H bonds in the amino group in phase. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aldehyde C-H Stretch | 2900 - 2700 | Stretching vibration of the C-H bond in the aldehyde functional group. |

| C=O Stretch | 1700 - 1650 | Stretching vibration of the carbonyl double bond in the aldehyde group. nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations within the benzene ring. |

| C-N Stretch | 1380 - 1260 | Stretching of the carbon-nitrogen bond connecting the amino group to the ring. core.ac.uk |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond. |

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By partitioning the crystal electron density, it provides a unique surface for each molecule, allowing for the detailed investigation of its atomic contacts with neighboring molecules. researchgate.netnih.gov This analysis is instrumental in understanding the forces that govern crystal packing.

The Hirshfeld surface is typically visualized by mapping properties onto it, such as dnorm, shape index, and curvedness. The dnorm surface highlights intermolecular contacts by color-coding: red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue regions signify longer contacts. nih.gov

For a molecule like this compound, several types of intermolecular contacts are expected to be significant in its crystal packing:

H···H Contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the methyl group and the aromatic ring. They typically appear as a large, diffuse region in the fingerprint plot. nih.gov

Br···H/H···Br Contacts: Interactions involving the bromine atom and hydrogen atoms on adjacent molecules are significant. These appear as distinct "wings" in the 2D fingerprint plot.

O···H/H···O Contacts: These contacts arise from the aldehyde oxygen and the amino hydrogens or C-H groups. Strong N-H···O hydrogen bonds would be visible as sharp spikes in the fingerprint plot at short di and de distances.

N···H/H···N Contacts: Similar to O···H contacts, these can represent N-H···N hydrogen bonds, contributing significantly to the stability of the crystal structure. nih.gov

The following table summarizes the typical contributions of various intermolecular contacts to the total Hirshfeld surface area for similar bromo-amino aromatic compounds. nih.govnih.gov

| Contact Type | Typical Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 30 - 55% | General van der Waals forces between hydrogen atoms. nih.govnih.gov |

| C···H / H···C | 10 - 25% | Represents C-H···π interactions and general van der Waals contacts. nih.gov |

| Br···H / H···Br | 10 - 20% | Halogen bonding and dipole-dipole interactions involving bromine. nih.gov |

| O···H / H···O | 5 - 15% | Includes hydrogen bonding involving the carbonyl oxygen. |

| N···H / H···N | 5 - 15% | Includes hydrogen bonding involving the amino group. nih.gov |

| C···C | < 10% | Represents π-π stacking interactions between aromatic rings. |

Molecular Docking Studies in the Context of Ligand Design Principles

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, enabling the rational design of potent and selective inhibitors. nih.gov The process involves sampling various conformations of the ligand within the protein's active site and using a scoring function to rank them based on their binding energy (ΔG). nih.govnih.gov

Derivatives of aminobenzaldehydes are frequently used as scaffolds in the design of biologically active molecules. For instance, Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde (B195418) have been investigated as potential inhibitors for targets like the RNA-dependent RNA polymerase of COVID-19 and HIV-protease. ijpsr.com

The principles of ligand design focus on optimizing the interactions between the ligand and the amino acid residues in the target's binding pocket. Key interactions include:

Hydrogen Bonds: Formation of hydrogen bonds between donor/acceptor groups on the ligand (like the -NH2 and -CHO groups) and residues in the protein active site is crucial for high binding affinity.

Hydrophobic Interactions: The aromatic ring and methyl group can form favorable hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: The benzene ring can engage in π-π stacking with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

In a typical docking study, the 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). scielo.br The ligand is then docked into the defined active site, and the resulting poses are analyzed. The binding energy, a key output, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity. scielo.br For example, derivatives of 2-amino-3,5-dibromobenzaldehyde have shown promising binding energies when docked against viral proteins. ijpsr.com

The table below illustrates hypothetical docking results for a ligand based on the this compound scaffold against a generic protein kinase, a common drug target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., PTK) | -8.5 | Glu640, Thr670 | Hydrogen Bond with -NH2 group nih.gov |

| Protein Kinase (e.g., PTK) | -8.5 | Asp810 | Hydrogen Bond with aldehyde -CHO group nih.gov |

| Protein Kinase (e.g., PTK) | -8.5 | Val560, Leu788 | Hydrophobic interaction with benzene ring |

| Protein Kinase (e.g., PTK) | -8.5 | Cys673 | Halogen bond with -Br atom nih.gov |

Organic Transformations and Chemical Reactivity of 2 Amino 3 Bromo 5 Methylbenzaldehyde

Condensation Reactions

Condensation reactions are a cornerstone of organic chemistry, involving the joining of two molecules with the elimination of a small molecule, typically water. For an aminobenzaldehyde, the aldehyde group is a prime site for such reactions with nucleophiles.

Formation of Imines (Schiff Bases) with Diverse Amino Nucleophiles

The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a classic condensation reaction. researchgate.netwjpsonline.com This reaction is fundamental in the synthesis of a vast array of organic compounds and is crucial in many biological processes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.orgmasterorganicchemistry.com

For a compound like 2-Amino-3-bromo-5-methylbenzaldehyde, it would be expected to react with various primary amines (e.g., aniline (B41778), ethylenediamine) to form the corresponding Schiff bases. Research on the closely related 2-amino-3,5-dibromobenzaldehyde (B195418) shows it readily forms Schiff bases with amino alcohols, which can then be used to create metal complexes. jocpr.com However, specific studies detailing the scope of amino nucleophiles, reaction conditions, and yields for this compound are not available.

Kinetic and Mechanistic Studies of Imine Formation

The formation of imines is a reversible, acid-catalyzed process. lumenlearning.com The reaction rate is highly dependent on the pH of the medium. At low pH, the amine nucleophile is protonated and non-reactive. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com Therefore, the optimal pH for imine formation is typically mildly acidic. The mechanism is generally understood to proceed through a five-step process: nucleophilic addition, proton transfer, protonation of the hydroxyl group, elimination of water to form an iminium ion, and final deprotonation to yield the imine. libretexts.orglibretexts.org

While this mechanism is universally accepted, specific kinetic data, such as rate constants and activation energies for the reaction of this compound, have not been reported. Such data would be crucial for understanding the influence of the bromo and methyl substituents on the reactivity of the aldehyde and amino groups.

Self-Condensation Pathways and Oligomerization

Self-condensation can occur when a molecule possesses both a nucleophilic and an electrophilic site. In the case of aminobenzaldehydes, the amino group of one molecule can react with the aldehyde group of another. This can lead to the formation of dimers, trimers, or even polymers. For instance, o-aminobenzaldehyde is known to undergo self-condensation under acidic conditions to form complex cyclic products. The nature of these products depends on the reaction conditions.

The potential for this compound to undergo self-condensation exists, but there are no studies documenting this behavior or characterizing the resulting oligomeric structures. The electronic and steric effects of the bromine and methyl groups would likely influence the propensity for and pathways of self-condensation.

Cyclocondensation Reactions with Nitrogen-Containing Compounds

2-Aminobenzaldehydes are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds through cyclocondensation reactions. For example, their reaction with compounds containing a reactive methylene (B1212753) group adjacent to a nitrile or carbonyl group can lead to the formation of quinolines. Similarly, reactions with other bifunctional molecules can yield benzodiazepines or other fused heterocyclic systems. nih.govopenmedicinalchemistryjournal.comresearchgate.net The synthesis of quinazolines, for instance, can be achieved by reacting 2-aminobenzaldehydes with amines or nitriles under various catalytic conditions. organic-chemistry.orgnih.gov The synthesis of benzodiazepines can also involve precursors derived from 2-aminobenzophenones, which are structurally related to 2-aminobenzaldehydes. researchgate.netmdpi.comnih.govnih.gov

It is plausible that this compound could serve as a building block for substituted quinazolines, benzodiazepines, and other heterocycles. However, the scientific literature lacks specific examples of such cyclocondensation reactions involving this particular starting material.

Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group is readily reduced to a primary alcohol.

Selective Reduction of the Formyl Group to Hydroxymethyl

The selective reduction of an aldehyde in the presence of other functional groups, such as an amino group and an aryl bromide, is a common transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent capable of selectively reducing aldehydes and ketones without affecting many other functional groups. masterorganicchemistry.comambeed.com It is often the reagent of choice for converting aldehydes to primary alcohols. benthamopen.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but may require protection of the amino group. orgsyn.orgorgsyn.org

Reduction of Imine C=N Bonds in Derivatives

The aldehyde functionality of this compound provides a reactive site for the formation of imines, or Schiff bases, upon condensation with primary amines. This reaction is a cornerstone of synthetic chemistry, enabling the introduction of a variety of substituents. The resulting carbon-nitrogen double bond (C=N) of the imine derivative is susceptible to reduction, yielding a secondary amine. This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen single bonds.

The reduction of the imine can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent that is generally selective for aldehydes, ketones, and imines, and would be suitable for the derivatives of this compound.

Table 1: Typical Conditions for the Reduction of Imines Derived from this compound

| Step | Reagents & Conditions | Product Type |

| Imine Formation | Primary amine (R-NH₂), Methanol (MeOH) or Ethanol (EtOH), Room temperature | Schiff Base |

| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to Room temperature | Secondary Amine |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is adorned with both activating and deactivating groups, which dictates its reactivity towards substitution reactions. The amino group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director, and the aldehyde group is a deactivating meta-director.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The bromine atom on the aromatic ring can potentially be displaced by a strong nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. However, for an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the amino group is electron-donating, which disfavors the SNAr reaction at the bromine center. The aldehyde group is electron-withdrawing but is not in an ideal position to sufficiently activate the ring for this type of substitution. Therefore, harsh reaction conditions would likely be required to achieve nucleophilic substitution of the bromine atom.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents heavily influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound. The powerful ortho-, para-directing amino group will be the dominant directing group. The position ortho to the amino group is sterically hindered by the adjacent bromine atom. Therefore, electrophilic attack is most likely to occur at the position para to the amino group (C6). The methyl group also has a weak activating and ortho-, para-directing effect, which reinforces the directing influence of the amino group. The aldehyde group, being a meta-director, will direct incoming electrophiles to the C4 and C6 positions relative to itself, with the C6 position being favored due to the influence of the amino group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product |

| Br₂ / FeBr₃ (Bromination) | 2-Amino-3,6-dibromo-5-methylbenzaldehyde |

| HNO₃ / H₂SO₄ (Nitration) | 2-Amino-3-bromo-5-methyl-6-nitrobenzaldehyde |

| SO₃ / H₂SO₄ (Sulfonation) | 4-Amino-5-bromo-3-methylbenzaldehyde-2-sulfonic acid |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can readily participate in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position. The presence of the ortho-amino group can potentially influence the reaction by coordinating to the palladium catalyst, and the choice of ligand is crucial for achieving high yields.

Table 3: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netmasterorganicchemistry.com This reaction can be applied to this compound to introduce a secondary or tertiary amino group at the C3 position, leading to the formation of N-substituted 2,3-diaminobenzaldehyde (B14321685) derivatives. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. The existing amino group in the substrate can potentially compete in the reaction, but with appropriate choice of the amine nucleophile and reaction conditions, selective coupling at the bromine position can be achieved.

Table 4: Typical Parameters for Buchwald-Hartwig Amination

| Component | Example |

| Aryl Halide | This compound |

| Amine | Morpholine, Piperidine, Aniline |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. organic-chemistry.org Specifically, it facilitates the reaction between an aryl boronic acid and an amine or an alcohol to yield the corresponding secondary aryl amine or aryl ether. wikipedia.org This reaction is advantageous as it can be performed at room temperature and is open to the air. wikipedia.org

In the context of this compound, the primary amino group (-NH2) is a suitable nucleophile for the Chan-Lam coupling. This reaction would involve the N-arylation of the amino group. While specific experimental data for the Chan-Lam coupling of this compound is not available in the searched literature, a general reaction scheme can be proposed. The reaction would likely proceed by treating the substituted benzaldehyde (B42025) with an aryl boronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base. organic-chemistry.org Oxygen from the air typically serves as the oxidant in the catalytic cycle. nrochemistry.com

The general mechanism involves the formation of a copper-aryl complex, followed by coordination of the amine. A subsequent reductive elimination step yields the N-arylated product and a reduced copper species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org

Table 1: General Conditions for Chan-Lam Coupling of Aryl Amines

| Parameter | Typical Conditions |

| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂ |

| Aryl Source | Aryl boronic acids |

| Base | Pyridine (B92270), Triethylamine, K₂CO₃ |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) |

| Temperature | Room Temperature to 80 °C |

| Atmosphere | Air |

Other Chemoselective Reactions and General Reactivity Profiles

The dual functionality of this compound, possessing both an amino and an aldehyde group, allows for a diverse range of chemical transformations. The following sections explore several other potential chemoselective reactions.

Barbier Coupling Reaction

The Barbier reaction is an organometallic nucleophilic addition that involves the in-situ formation of an organometallic reagent, which then reacts with a carbonyl compound. wikipedia.org This one-pot process is a key distinction from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.org The reaction is typically used to form secondary or tertiary alcohols from aldehydes or ketones. alfa-chemistry.com

For this compound, the aldehyde group would be the electrophilic site for the nucleophilic attack by the in-situ generated organometallic species. A common application of the Barbier reaction is the allylation of aldehydes using an allyl halide and a metal such as zinc, indium, or tin. wikipedia.orgucl.ac.uk Although no specific literature was found for the Barbier reaction with this particular substrate, a general transformation would involve the conversion of the aldehyde to a secondary homoallylic alcohol. The reaction is often compatible with aqueous media, making it a useful method in green chemistry. wikipedia.org

Table 2: General Parameters for Barbier Reaction with Aldehydes

| Parameter | Typical Conditions |

| Metal | Zinc (Zn), Indium (In), Tin (Sn), Magnesium (Mg) |

| Alkyl/Allyl Halide | Allyl bromide, Allyl chloride, Alkyl iodides |

| Solvent | Tetrahydrofuran (THF), Water, Ethanol |

| Temperature | Room Temperature |

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.org The product is a multifunctional molecule, usually an allylic alcohol. wikipedia.org A major drawback of this reaction is its often slow reaction rate. wikipedia.org

In a hypothetical Baylis-Hillman reaction, this compound would act as the electrophile. It would react with an activated alkene, such as methyl acrylate, in the presence of a catalyst. The expected product would be a substituted allylic alcohol. The generally accepted mechanism involves the initial Michael addition of the catalyst to the activated alkene, creating a zwitterionic intermediate that then adds to the aldehyde. ijariie.com Subsequent elimination of the catalyst regenerates it and yields the final product. ijariie.com

Table 3: Typical Components and Catalysts for the Baylis-Hillman Reaction

| Component | Examples |

| Aldehyde | Aromatic and aliphatic aldehydes |

| Activated Alkene | Acrylates, Acrylonitrile, Vinyl ketones |

| Catalyst | DABCO, DBU, Triphenylphosphine (B44618) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol/Water mixtures |

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction used for the synthesis of hydantoins from carbonyl compounds (or their corresponding cyanohydrins), ammonium (B1175870) carbonate, and an alkali metal cyanide. wikipedia.org This reaction is a robust method for preparing a wide variety of 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub

The aldehyde functional group of this compound makes it a suitable substrate for the Bucherer-Bergs reaction. The reaction would proceed by treating the aldehyde with potassium cyanide and ammonium carbonate in a suitable solvent, such as aqueous ethanol, and heating the mixture. encyclopedia.pub The product would be a 5-substituted hydantoin, with the substituent at the 5-position being the 2-amino-3-bromo-5-methylphenyl group. The mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative that cyclizes to the hydantoin. wikipedia.org

Table 4: Reagents and Conditions for the Bucherer-Bergs Reaction

| Reagent/Condition | Description |

| Carbonyl Source | Aldehydes, Ketones |

| Cyanide Source | Potassium Cyanide (KCN), Sodium Cyanide (NaCN) |

| Ammonia (B1221849)/Carbonate Source | Ammonium Carbonate ((NH₄)₂CO₃) |

| Solvent | Aqueous Ethanol, Aqueous Methanol |

| Temperature | 60-100 °C |

Clemmensen Reduction

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. This method is particularly effective for the reduction of aryl-alkyl ketones.

The aldehyde group of this compound can theoretically be reduced to a methyl group via the Clemmensen reduction. This would result in the formation of 2-amino-3-bromo-5-methyltoluene. However, the strongly acidic conditions of the Clemmensen reduction might not be compatible with the amino group present on the aromatic ring, potentially leading to side reactions or requiring a protection strategy for the amino group. The precise mechanism of the Clemmensen reduction is not fully understood but is thought to involve intermediates on the surface of the zinc.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction (also known as the Johnson-Corey-Chaykovsky reaction) is a chemical reaction used for the synthesis of epoxides, aziridines, and cyclopropanes. wikipedia.org The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, or imine. wikipedia.org

When applied to this compound, the Corey-Chaykovsky reaction would typically involve the use of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to convert the aldehyde group into an epoxide. alfa-chemistry.com The mechanism consists of a nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. wikipedia.org This is followed by an intramolecular nucleophilic substitution, where the oxygen anion displaces the sulfonium (B1226848) group to form the three-membered epoxide ring. wikipedia.orgorganicchemistrytutor.com

Table 5: Common Reagents for the Corey-Chaykovsky Reaction

| Reagent Type | Examples |

| Sulfur Ylide Precursor | Trimethylsulfonium iodide, Trimethylsulfoxonium iodide |

| Base | Sodium hydride (NaH), n-Butyllithium (n-BuLi) |

| Substrate | Aldehydes, Ketones, Imines, Enones |

| Solvent | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) |

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde into a terminal alkyne. wikipedia.orgchem-station.com The first step involves the reaction of the aldehyde with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine and carbon tetrabromide, to yield a 1,1-dibromoalkene. wikipedia.orgorganic-chemistry.org In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, results in elimination and the formation of the terminal alkyne. organic-chemistry.org

When this compound is subjected to Corey-Fuchs conditions, it is expected to undergo this transformation at the aldehyde functional group. A primary consideration is the potential for the amino group to react with the reagents. However, under typical Corey-Fuchs conditions, the reaction is selective for the aldehyde.

The expected reaction sequence is as follows:

Formation of the Dibromoalkene: this compound reacts with the dibromomethylenetriphenylphosphorane ylide to form 1-(2-amino-3-bromo-5-methylphenyl)-2,2-dibromoethene.

Formation of the Alkyne: Treatment of the resulting dibromoalkene with two equivalents of n-butyllithium will induce elimination of HBr and subsequent lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup, will yield 2-amino-3-bromo-5-methylphenylethyne.

A general representation of this transformation is shown below:

Table 1: Hypothetical Corey-Fuchs Reaction of this compound

| Step | Reactants | Reagents | Product |

| 1 | This compound | CBr4, PPh3, Zn | 1-(2-amino-3-bromo-5-methylphenyl)-2,2-dibromoethene |

| 2 | 1-(2-amino-3-bromo-5-methylphenyl)-2,2-dibromoethene | n-BuLi, then H2O | 2-amino-3-bromo-5-methylphenylethyne |

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for the synthesis of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgminia.edu.eg The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. thermofisher.comjk-sci.com

In this context, this compound can serve as the aldehyde component, reacting with a substituted phenylhydrazine. The substituents on both the benzaldehyde and the phenylhydrazine will influence the final structure of the indole product. The reaction is typically catalyzed by Brønsted or Lewis acids. scienceinfo.com

The general steps for the Fischer Indole Synthesis with this compound are:

Hydrazone Formation: Reaction of this compound with a selected phenylhydrazine (e.g., phenylhydrazine itself) in the presence of an acid catalyst to form the corresponding phenylhydrazone.

Indolization: Heating the phenylhydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce the rearrangement and cyclization, leading to the formation of a substituted indole.

The expected product would be a 5-bromo-7-methyl-1H-indole derivative, with the substituent from the phenylhydrazine appearing at the 2-position of the indole ring.

Table 2: Hypothetical Fischer Indole Synthesis with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylhydrazine | Polyphosphoric acid | 5-Bromo-7-methyl-1H-indole |

| This compound | p-Tolylhydrazine | Zinc chloride | 5-Bromo-7-methyl-2-p-tolyl-1H-indole |

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone to form an alcohol. organic-chemistry.org A significant challenge when performing a Grignard reaction on this compound is the presence of the acidic proton on the amino group. Grignard reagents are strongly basic and will be quenched by this acidic proton, preventing the desired addition to the aldehyde. masterorganicchemistry.com

To overcome this, the amino group must first be protected. A common strategy is to use a protecting group that is stable to the Grignard reagent and can be easily removed afterward. For example, the amino group can be converted to a silyl (B83357) amine or a bulky amide.

The reaction sequence would be as follows:

Protection: The amino group of this compound is protected, for instance, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) to form the corresponding N-silylated derivative.

Grignard Addition: The protected aldehyde is then treated with a Grignard reagent (e.g., methylmagnesium bromide). The Grignard reagent will add to the aldehyde carbonyl, forming a secondary alcohol upon acidic workup.

Deprotection: The protecting group is removed to regenerate the free amino group. For a silyl group, this can typically be achieved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

This sequence allows for the selective transformation of the aldehyde group in the presence of the otherwise reactive amino group.

Table 3: Hypothetical Grignard Reaction with Protected this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| Protection | This compound | TBDMSCl, Et3N | N-(2-formyl-6-bromo-4-methylphenyl)-N-(tert-butyldimethylsilyl)amine |

| Grignard Addition | N-(2-formyl-6-bromo-4-methylphenyl)-N-(tert-butyldimethylsilyl)amine | CH3MgBr, then H3O+ | 1-(2-(tert-butyldimethylsilylamino)-3-bromo-5-methylphenyl)ethanol |

| Deprotection | 1-(2-(tert-butyldimethylsilylamino)-3-bromo-5-methylphenyl)ethanol | TBAF | 1-(2-amino-3-bromo-5-methylphenyl)ethanol |

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine derivative. alfa-chemistry.comwikipedia.org These products can then be oxidized to the corresponding pyridine. wikipedia.org

The general reaction would proceed as follows:

Condensation and Cyclization: this compound is condensed with two equivalents of a β-ketoester and a nitrogen source. This leads to the formation of a 1,4-dihydropyridine (B1200194) derivative.

Oxidation (optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent such as nitric acid or ceric ammonium nitrate.

The product will be a 4-(2-amino-3-bromo-5-methylphenyl)-1,4-dihydropyridine derivative.

Table 4: Hypothetical Hantzsch Dihydropyridine Synthesis using this compound

| Aldehyde | β-Ketoester | Nitrogen Source | Product (Dihydropyridine) |

| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(2-amino-3-bromo-5-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | Methyl acetoacetate | Ammonia | Dimethyl 4-(2-amino-3-bromo-5-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Benzylic Oxidation

The methyl group on the aromatic ring of this compound is at a benzylic position, making it susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize a benzylic methyl group to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

A key consideration for this reaction is the presence of other oxidizable functional groups, namely the aldehyde and the amino group. The aldehyde is readily oxidized to a carboxylic acid, often under milder conditions than the methyl group. The amino group can also be sensitive to strong oxidizing agents.

Therefore, to achieve selective oxidation of the methyl group, a specific synthetic strategy would be required:

Protection of Aldehyde and Amine: Both the aldehyde and amino groups would need to be protected to prevent their oxidation. The aldehyde could be protected as an acetal, and the amino group could be acylated.

Benzylic Oxidation: The protected compound would then be treated with a strong oxidizing agent like potassium permanganate to convert the methyl group into a carboxylic acid.

Deprotection: Finally, the protecting groups on the aldehyde and amino functionalities would be removed to yield 2-amino-3-bromo-5-formylbenzoic acid.

Without protection, treatment with a strong oxidizing agent would likely lead to a mixture of products, with the aldehyde being the most probable site of initial oxidation.

Table 5: Hypothetical Selective Benzylic Oxidation of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| Protection | This compound | Ethylene glycol, p-TsOH; then Ac2O, Pyridine | 2-(2-acetamido-3-bromo-5-methylphenyl)-1,3-dioxolane |

| Oxidation | 2-(2-acetamido-3-bromo-5-methylphenyl)-1,3-dioxolane | KMnO4, heat | 2-Acetamido-3-bromo-5-(1,3-dioxolan-2-yl)benzoic acid |

| Deprotection | 2-Acetamido-3-bromo-5-(1,3-dioxolan-2-yl)benzoic acid | H3O+, heat; then NaOH, heat | 2-Amino-3-bromo-5-formylbenzoic acid |

Applications As a Synthetic Intermediate in Complex Organic Synthesis

Utility in Heterocyclic Compound Synthesis

The presence of both an amino group and an aldehyde group ortho to each other, along with the reactive bromine atom, makes 2-Amino-3-bromo-5-methylbenzaldehyde a versatile precursor for the construction of numerous nitrogen- and oxygen-containing heterocyclic systems.

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science. A primary method for their synthesis involves the condensation of a 2-aminophenol (B121084) with an aldehyde, followed by oxidative cyclization. nih.gov

In this context, this compound can theoretically serve as the aldehyde component. The general reaction involves the condensation with a 2-aminophenol to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization to furnish the benzoxazole ring system. The reaction is typically promoted by an acid or a metal catalyst and may involve an oxidizing agent to facilitate the final aromatization step. nih.govorganic-chemistry.orgijpbs.com The bromine and methyl substituents on the resulting phenyl group at the 2-position of the benzoxazole can be used for further synthetic modifications.

Table 1: General Conditions for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Samarium triflate | Water-Ethanol | 50-60°C | 2 h | 92% |

| Fe(III)-Schiff base/SBA-15 | Water | Room Temp | - | - |

| Nano ceria (CeO₂) | - | - | - | - |

Data derived from general synthetic methods for benzoxazoles and may not represent reactions specifically with this compound. nih.gov

Formation of Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines are fused heterocyclic scaffolds present in many pharmacologically active compounds. thieme-connect.com A powerful and convergent method for their synthesis is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), a one-pot, three-component condensation. sciforum.netbeilstein-journals.org

This reaction involves a 2-aminoazine (like 2-aminopyridine (B139424) or 2-aminopyrazine), an aldehyde, and an isocyanide. thieme-connect.com this compound can act as the aldehyde component in this reaction. The mechanism is believed to proceed via the formation of an iminium ion from the reaction of the 2-aminoazine and the aldehyde. This is followed by a nucleophilic attack from the isocyanide and a subsequent intramolecular cyclization and rearrangement to yield the final aromatic heterocyclic product. thieme-connect.com This methodology allows for the rapid generation of diverse libraries of these important scaffolds. organic-chemistry.orgresearchgate.net

Table 2: Key Components for Groebke–Blackburn–Bienaymé Reaction

| Component 1 | Component 2 (Aldehyde) | Component 3 | Product Scaffold |

|---|---|---|---|

| 2-Aminopyridine | Aryl/Aliphatic Aldehyde | Isocyanide | Imidazo[1,2-a]pyridine |

| 2-Aminopyrazine | Aryl/Aliphatic Aldehyde | Isocyanide | Imidazo[1,2-a]pyrazine |

This table illustrates the general components of the GBB reaction, where this compound would serve as an aryl aldehyde. thieme-connect.comsciforum.net

Preparation of Pyrazoline Scaffolds